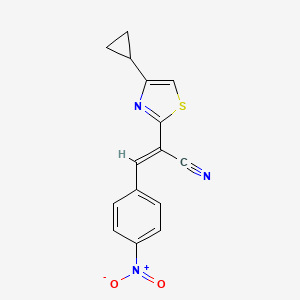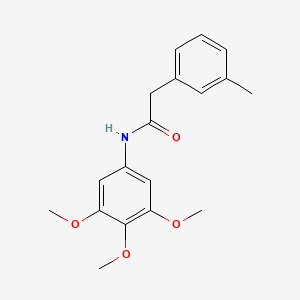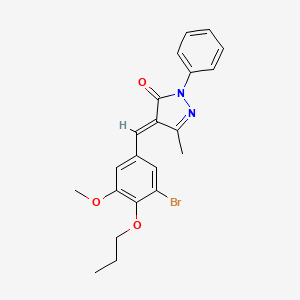![molecular formula C12H16N6S B5329330 3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)
3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PTZTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. PTZTD is a triazole derivative that contains a thiadiazole ring and a pyrazole moiety, making it a unique and versatile compound.
Mecanismo De Acción
The exact mechanism of action of 3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, this compound was found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, this compound has also been reported to interact with the GABA-A receptor, a target for anxiolytic and sedative drugs.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Chemical and Pharmaceutical Research, this compound was found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, this compound has also been reported to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is a stable and easily synthesizable compound, making it readily available for research purposes. Furthermore, this compound exhibits a wide range of pharmacological activities, making it a versatile compound for drug discovery. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the exploration of its potential applications in the field of material science. This compound has been reported to exhibit fluorescent properties, making it a potential candidate for the development of fluorescent probes. Furthermore, the development of this compound-based materials may have applications in the field of optoelectronics and sensing. Another potential direction is the optimization of its pharmacological properties for drug development. The modification of this compound's chemical structure may lead to the development of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 1,2,4-triazole-3-thiol with 1-bromo-3-propyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield this compound. This method has been reported in various scientific journals, including the Journal of Heterocyclic Chemistry and Synthetic Communications.
Aplicaciones Científicas De Investigación
3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including antiviral, anticancer, and anticonvulsant activities. In a study published in the European Journal of Medicinal Chemistry, this compound was found to inhibit the growth of lung cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. Furthermore, this compound has also been reported to possess antiviral activity against the herpes simplex virus, making it a potential candidate for the development of antiviral drugs.
Propiedades
IUPAC Name |
3-propyl-6-(1-pyrazol-1-ylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c1-3-6-10-14-15-12-18(10)16-11(19-12)9(4-2)17-8-5-7-13-17/h5,7-9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDCCBZZWLXZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C(CC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)

![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)



![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329333.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329355.png)